N-(2-oxooxolan-3-yl)hexadecanamide
Description
N-(2-Oxooxolan-3-yl)hexadecanamide (CAS: 1071479-82-7) is a synthetic amide derivative with the molecular formula C₂₀H₃₅NO₄ and a molecular weight of 353.5 g/mol. Its structure features a hexadecanamide (16-carbon chain) linked to a 2-oxooxolane (tetrahydrofuran-2-one) ring via an amide bond. This compound is primarily utilized in biomedical research and pharmaceutical chemistry as an intermediate or experimental ligand, particularly in studies involving quorum sensing or lipid metabolism .
The 2-oxooxolane moiety introduces rigidity and polar functional groups, which may enhance binding specificity compared to simpler fatty acid amides. Its IUPAC name, 3-oxo-N-(tetrahydro-2-oxo-3-furanyl)hexadecanamide, reflects the ketone group at position 3 of the hexadecanamide chain and the lactone ring system .
Properties
IUPAC Name |
N-(2-oxooxolan-3-yl)hexadecanamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H37NO3/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-19(22)21-18-16-17-24-20(18)23/h18H,2-17H2,1H3,(H,21,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QJIXVOQAEZMUIH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCCCCCCC(=O)NC1CCOC1=O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H37NO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
339.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-oxooxolan-3-yl)hexadecanamide typically involves the acylation of homoserine lactone with hexadecanoyl chloride. The reaction is usually carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction conditions often include a solvent like dichloromethane and a temperature range of 0-25°C to ensure optimal yield and purity.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and solvents, with stringent control over reaction conditions to ensure consistency and quality. The product is then purified using techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
N-(2-oxooxolan-3-yl)hexadecanamide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert it into alcohols or amines.
Substitution: It can participate in nucleophilic substitution reactions, where the lactone ring can be opened or modified.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles like amines or alcohols can be used under basic or acidic conditions to facilitate substitution reactions.
Major Products Formed
Oxidation: Carboxylic acids
Reduction: Alcohols or amines
Substitution: Various substituted lactones or amides
Scientific Research Applications
N-(2-oxooxolan-3-yl)hexadecanamide has a wide range of applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Studied for its role in quorum sensing, a process by which bacteria communicate and regulate gene expression.
Medicine: Investigated for its potential antimicrobial properties and its role in modulating immune responses.
Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of pharmaceuticals.
Mechanism of Action
The mechanism of action of N-(2-oxooxolan-3-yl)hexadecanamide involves its interaction with specific molecular targets and pathways. In biological systems, it acts as a signaling molecule in quorum sensing, binding to receptor proteins and modulating gene expression. This process influences various physiological responses, including biofilm formation, virulence, and antibiotic resistance.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogs: Chain Length and Functional Group Variations
The following table compares N-(2-oxooxolan-3-yl)hexadecanamide with key structural analogs:
Key Observations:
Oxolane Ring : The 2-oxooxolane group in this compound introduces a rigid, polar structure absent in simpler amides like hexadecanamide, which may enhance receptor-binding specificity .
Pharmacokinetic and Drug-Likeness Comparisons
Hexadecanamide (without the oxolane ring) has been flagged for poor drug-likeness due to high lipophilicity (miLogP >5) and excessive rotatable bonds, which hinder bioavailability . In contrast, the oxolane ring in this compound likely reduces flexibility (fewer rotatable bonds) and moderates LogP values, though experimental data are lacking.
Drug-Likeness Parameters:
| Parameter | Hexadecanamide | This compound (Predicted) |
|---|---|---|
| miLogP | 5.8 | ~4.2 (estimated) |
| Rotatable Bonds | 15 | 8–10 |
| Hydrogen Bond Donors | 1 | 2 |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
